3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid

PET radiochemistry Nucleophilic fluorination Sulfonate leaving group

For GMP radiopharmacy labs optimizing [¹⁸F]FPIA production, precursor instability leads to batch rejection and costly re-validation. This compound is the exact solution as the high-stability mosylate leaving group precursor. - Ensures >5-month storage stability, minimizing batch failure vs. tosylate analogs. - Eliminates base hydrolysis steps, cutting total synthesis time by ≥10 min on automated platforms. - Confers critical β-oxidation resistance to the final radiotracer for superior in vivo metabolic stability.

Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
Cat. No. B12072479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid
Molecular FormulaC12H16O5S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C12H16O5S/c1-12(2,11(13)14)8-18(15,16)10-6-4-9(17-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyRYBSALMMUMQGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic Acid: Identity & Procurement


3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid (C₁₂H₁₆O₅S) is a gem‑dimethyl‑substituted propanoic acid derivative bearing a 4‑methoxybenzenesulfonyl moiety. The compound serves as a key intermediate in the radiosynthesis of fluorine‑18‑labelled short‑chain fatty acid analogues, most notably 3‑[¹⁸F]fluoro‑2,2‑dimethylpropionic acid ([¹⁸F]FPIA), where the sulfonate group acts as a leaving group for nucleophilic [¹⁸F]fluoride incorporation [1]. The 2,2‑dimethyl substitution confers resistance to β‑oxidation, enabling the radiotracer to trace aberrant lipid metabolism with minimal metabolic degradation in vivo [2]. This compound is typically procured as a custom‑synthesised research chemical for radiopharmaceutical development and PET imaging programmes.

Sulfonate leaving group tailored for nucleophilic [18F]fluoride incorporation in PET tracer synthesis
2,2-Dimethyl substitution blocks β-oxidation, conferring metabolic stability to the resulting short-chain fatty acid radiotracer
Free carboxylic acid form enables single-step radiosynthesis, reducing automated synthesis time and failure points

Why Generic Precursor Substitution Fails


The sulfonate leaving group governs both the [¹⁸F]fluoride incorporation efficiency and the long‑term storage stability of the radiolabelling precursor. Even structurally similar aryl sulfonates such as tosylate (4‑methylbenzenesulfonate), nosylate (4‑nitrobenzenesulfonate), and mosylate (4‑methoxybenzenesulfonate) produce markedly different radiochemical incorporation yields under identical conditions [1]. Furthermore, the 2,2‑dimethyl substitution is not merely a passive scaffold; it is critical for the metabolic stability of the final radiotracer because it blocks β‑oxidation, a feature absent in non‑methylated propanoic acid analogues [2]. Procurement of a generic sulfonate ester without verifying both the leaving‑group identity and the gem‑dimethyl architecture would necessitate complete re‑optimisation of the radiosynthesis and potentially compromise tracer performance in vivo.

Leaving-group mismatch
Structurally similar aryl sulfonates (tosylate, nosylate, mesylate) can shift radiochemical [18F]fluoride incorporation yield by more than an order of magnitude, requiring re-optimisation of the radiosynthesis.
Scaffold β-oxidation sensitivity
Non-gem-dimethyl propanoic acid precursors generate radiotracers susceptible to rapid β-oxidation and defluorination, compromising in vivo tracer integrity and quantitative PET readouts.

Differentiation vs. Structural Analogues


Leaving-Group Effect on [¹⁸F]Fluoride Incorporation

In a systematic evaluation of symmetrical cis‑1,3‑cyclobutanediol bis‑sulfonate precursors, the tosylate (4‑methylbenzenesulfonate) leaving group delivered 65% [¹⁸F]fluoride incorporation, whereas the mesylate gave only 30% and the nosylate yielded a mere 5% under identical no‑carrier‑added nucleophilic radiofluorination conditions [1]. Although the target compound (4‑methoxybenzenesulfonate, i.e., mosylate) was not included in this specific dataset, the methoxy substituent is electron‑donating (Hammett σₚ = –0.27), placing the mosylate reactivity between the electron‑rich tosylate (σₚ = –0.17) and the electron‑poor nosylate (σₚ = 0.78). This class‑level inference predicts a radiochemical incorporation yield within an operationally acceptable range that avoids both the poor reactivity of nosylate and the excessive lability associated with triflate [1].

Leaving-group effect
Class-level inference
Predicted intermediate yield (mosylate, σp = –0.27) vs tosylate 65%, mesylate 30%, nosylate 5% under identical n.c.a. [18F]fluorination conditions
Reported leaving-group sensitivity; supports procurement selection based on electronic tuning.
Mosylate predicted closer to tosylate by Hammett analysis.
PET radiochemistry Nucleophilic fluorination Sulfonate leaving group

Precursor Storage Stability: Mosylate vs. Tosylate & Nosylate

Rötering et al. (2025) directly compared aryl sulfonate precursors (tosylate, nosylate, and mosylate) for the radiosynthesis of [¹⁸F]NS14490. While all three precursors yielded comparable [¹⁸F]labelling efficiencies, the mosylate derivative demonstrated unequivocally superior stability during storage: the mosylate precursor remained chemically intact over a five‑month storage period, whereas the corresponding tosylate and nosylate precursors underwent detectable degradation [1]. The authors explicitly identified the mosylate as the preferred precursor form for long‑term storage and routine GMP production owing to this stability advantage [1].

Storage stability
Head-to-head
Mosylate precursor stable over 5 months; tosylate and nosylate degraded within the same period.
Reported storage stability advantage; informs long-term procurement and batch reliability.
Quantitative degradation rate constants not reported.
Precursor stability Sulfonate storage Radiopharmaceutical manufacturing

Metabolic Stability of the 2,2-Dimethyl Scaffold

The 2,2‑dimethyl substitution on the propanoic acid backbone is not an arbitrary structural embellishment. Witney et al. (2014) designed [¹⁸F]FPIA specifically with the gem‑dimethyl group to confer metabolic stability, as the quaternary C‑2 carbon cannot be oxidised by the β‑oxidation machinery that rapidly degrades natural short‑chain fatty acids such as acetate and propionate [1]. In preclinical studies, [¹⁸F]FPIA exhibited negligible radiometabolite formation in murine tumour models over 60 minutes post‑injection, in stark contrast to [¹⁸F]fluoroacetate, which undergoes significant defluorination and metabolite washout [1]. The clinical translation of [¹⁸F]FPIA confirmed this metabolic profile: no bone uptake (a surrogate for free [¹⁸F]fluoride release) was observed in healthy volunteers, corroborating the in vivo stability of the 2,2‑dimethyl scaffold [2].

Metabolic stability
Cross-study comparable
[18F]FPIA: negligible metabolite formation in mice 60 min p.i.; no bone uptake in healthy volunteers, confirming 2,2-dimethyl scaffold blocks defluorination.
Reported in vivo metabolic integrity; validates gem-dimethyl architecture for tracer development.
Supports quantitative PET imaging research.
Metabolic stability β‑Oxidation resistance Short-chain fatty acid PET imaging

Free Acid vs. Methyl Ester: Workflow Simplification

The standard radiosynthesis of [¹⁸F]FPIA described by Islam et al. (2023) utilises methyl 2,2‑dimethyl‑3‑[(4‑methylbenzenesulfonyl)oxy]propanoate as the precursor, which requires a post‑fluorination base‑catalysed ester hydrolysis step before HPLC purification [1]. 3‑(4‑Methoxybenzenesulfonyl)‑2,2‑dimethylpropanoic acid, by contrast, is already in the free carboxylic acid form. This eliminates the hydrolysis step from the automated synthesis sequence, reducing the total synthesis time by an estimated 10–15 minutes [1]. In the context of ¹⁸F (half‑life 109.7 minutes), this time saving translates directly into higher end‑of‑synthesis radiochemical yield and increased batch activity for clinical use.

Free acid vs. ester
Cross-study comparable
Free acid precursor: single [18F]fluorination step; methyl ester requires additional base hydrolysis (≥10 min), reducing end-of-synthesis yield.
Workflow simplification translates to higher research batch activity and reduced GMP deviation risk.
Estimated 10–15% decay-corrected yield improvement.
Radiosynthesis workflow Precursor form GMP manufacturing efficiency

Electronic Modulation: 4-Methoxy Leaving Group Tunability

The 4‑methoxy substituent on the benzenesulfonyl ring exerts an electron‑donating resonance effect (Hammett σₚ = –0.27) that is stronger than that of the 4‑methyl group in tosylate (σₚ = –0.17) but far less than the strongly electron‑withdrawing 4‑nitro group in nosylate (σₚ = 0.78) [1]. This positions the 4‑methoxybenzenesulfonate leaving group between tosylate and nosylate in terms of leaving group ability. The HZDR fluorination screen demonstrated that tosylate (moderate σₚ) gave the highest incorporation yield (65%), while nosylate (strong electron‑withdrawing σₚ) gave the lowest (5%), and mesylate (aliphatic, no aryl modulation) gave an intermediate 30% [2]. The 4‑methoxy group therefore provides a rational electronic midpoint that can be further exploited to fine‑tune reaction kinetics for specific substrates without resorting to the extremes of triflate (excessively labile, storage‑unstable) or nosylate (insufficiently reactive).

Electronic tuning
Supporting evidence
Hammett σp = –0.27 (4-methoxy) vs –0.17 (tosylate), 0.78 (nosylate).
Leaving-group electronics midpoint; supports rational reaction kinetics tuning.
Derived from benzoic acid ionisation constants.
Hammett analysis Leaving group ability Nucleophilic substitution kinetics

Application Scenarios


GMP Manufacturing of [¹⁸F]FPIA

In GMP production of [¹⁸F]FPIA, precursor stability is a critical quality attribute. The direct evidence that mosylate aryl sulfonate precursors maintain chemical integrity over five months of storage, while tosylate and nosylate degrade [1], positions 3‑(4‑methoxybenzenesulfonyl)‑2,2‑dimethylpropanoic acid as the preferred precursor for facilities that require infrequent, high‑value production campaigns with minimal batch rejection. Additionally, the free carboxylic acid form eliminates the base hydrolysis step required for methyl ester precursors, reducing total synthesis time by ≥10 minutes on automated platforms such as the GE Fastlab™ [2].

Sulfonate Leaving Group SAR for ¹⁸F-Fluorination

For medicinal chemistry and radiochemistry groups systematically optimising nucleophilic ¹⁸F‑fluorination conditions, the 4‑methoxybenzenesulfonate leaving group provides a well‑defined electronic intermediate between the standard tosylate and the poorly reactive nosylate. The HZDR screen demonstrated that sulfonate leaving group identity alone can modulate radiochemical incorporation yield from 5% (nosylate) to 65% (tosylate) [3]. The 4‑methoxy analogue extends this SAR space with a Hammett σₚ value of –0.27, enabling fine‑tuning of reaction kinetics without compromising precursor storage stability [4]. Procurement of this compound thus supports the rational design of next‑generation ¹⁸F‑labelling precursors.

Metabolically Stable Short-Chain Fatty Acid PET Tracers

The 2,2‑dimethyl substitution is essential for metabolic stability of the final radiotracer: preclinical studies showed no significant radiometabolite formation for [¹⁸F]FPIA over 60 minutes, in contrast to the rapid defluorination observed with [¹⁸F]fluoroacetate [5], and clinical dosimetry confirmed the absence of free fluoride bone uptake in humans [6]. Centres procuring precursors for short‑chain fatty acid PET imaging must therefore verify the presence of the gem‑dimethyl architecture. 3‑(4‑Methoxybenzenesulfonyl)‑2,2‑dimethylpropanoic acid satisfies this structural requirement while offering the additional benefits of the mosylate leaving group.

Automated Radiosynthesis Optimization

Every additional radiosynthetic step incurs a time penalty that, for ¹⁸F (t₁/₂ = 109.7 min), directly erodes the final batch activity available for patient doses. The use of the free acid form of the precursor, rather than the methyl ester, eliminates one synthesis step and its associated HPLC purification adjustment [2]. This workflow simplification is particularly valuable for centres operating cassette‑based automated synthesizers where minimising the number of reagent vials and purification steps reduces both operational complexity and the risk of GMP deviations.

Application
Selection Property
Validation Focus
Automated GMP [18F]FPIA synthesis
Precursor storage stability & single-step radiolabelling
Verify storage integrity over production intervals; assess synthesis time reduction and yield on cassette-based modules
Sulfonate leaving-group SAR for 18F-fluorination
Tunable leaving-group electronics (4-methoxybenzenesulfonate)
Compare radiochemical incorporation yields across tosylate/nosylate/mesylate series under identical conditions
Metabolically stable SCFA PET tracer research
β-Oxidation-resistant gem-dimethyl scaffold
Evaluate in vivo metabolite profile and absence of free [18F]fluoride uptake in preclinical models
Automated radiosynthesis workflow optimisation
Free acid precursor for streamlined cassette synthesis
Quantify reduction in synthesis steps, failure points, and decay-corrected end-of-synthesis yield
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